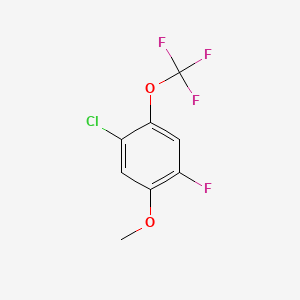
1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chloro, fluoro, methoxy, and trifluoromethoxy substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene can be achieved through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles in the presence of catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
(Trifluoromethoxy)benzene: Shares the trifluoromethoxy group but lacks the chloro, fluoro, and methoxy substituents.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure with a bromo substituent instead of chloro and fluoro.
Fluorinated Quinolines: Contain fluorine atoms and exhibit unique biological activities.
Uniqueness: 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClF4O2 |
|---|---|
Peso molecular |
244.57 g/mol |
Nombre IUPAC |
1-chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O2/c1-14-7-2-4(9)6(3-5(7)10)15-8(11,12)13/h2-3H,1H3 |
Clave InChI |
JKBLACRLKSUROO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




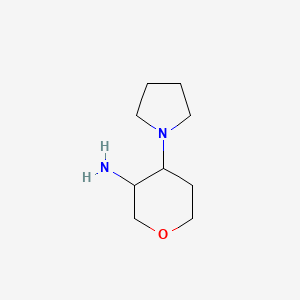
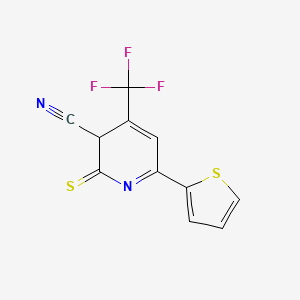
![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)

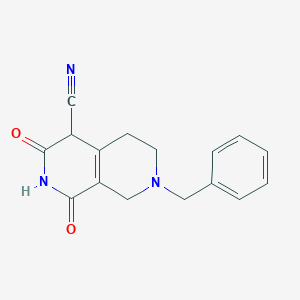
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)

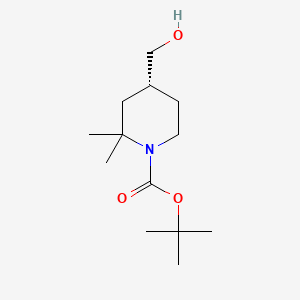
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

